molecular formula C28H29ClO4 B14632420 4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate CAS No. 57017-10-4

4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate

Cat. No.: B14632420
CAS No.: 57017-10-4
M. Wt: 465.0 g/mol
InChI Key: RRRLEFLVIDPJPT-UHFFFAOYSA-N
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Description

4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate is an organic compound with the molecular formula C30H33ClO4 It is a complex ester derived from benzoic acid and is known for its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate typically involves the esterification of 2-chloro-4-hydroxybenzoic acid with 4-pentylphenol and 4-propylbenzoyl chloride. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), Potassium cyanide (KCN)

Major Products Formed

Scientific Research Applications

4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate is unique due to the presence of both the chloro and propylbenzoyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .

Properties

CAS No.

57017-10-4

Molecular Formula

C28H29ClO4

Molecular Weight

465.0 g/mol

IUPAC Name

(4-pentylphenyl) 2-chloro-4-(4-propylbenzoyl)oxybenzoate

InChI

InChI=1S/C28H29ClO4/c1-3-5-6-8-21-11-15-23(16-12-21)32-28(31)25-18-17-24(19-26(25)29)33-27(30)22-13-9-20(7-4-2)10-14-22/h9-19H,3-8H2,1-2H3

InChI Key

RRRLEFLVIDPJPT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)CCC)Cl

Origin of Product

United States

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